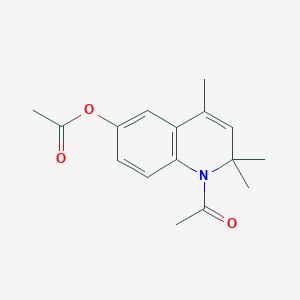

methyl 2-(2-isopropyl-5-methylphenoxy)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

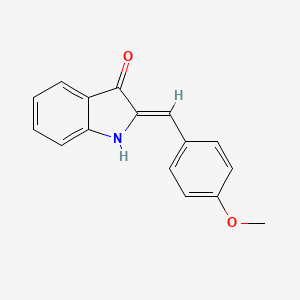

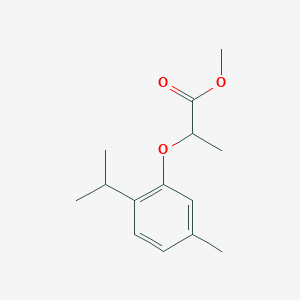

“Methyl 2-(2-isopropyl-5-methylphenoxy)propanoate” is a chemical compound with the molecular formula C14H20O3 . It is a unique chemical provided by Sigma-Aldrich to early discovery researchers .

Molecular Structure Analysis

The molecular structure of “methyl 2-(2-isopropyl-5-methylphenoxy)propanoate” is represented by the SMILES stringCC(C)C1=CC=C(C)C=C1OC(C)(C)C(O)=O . This represents the arrangement of atoms and their bonds. Physical And Chemical Properties Analysis

“Methyl 2-(2-isopropyl-5-methylphenoxy)propanoate” has a molecular weight of 236.3068 . Other physical and chemical properties such as boiling point, melting point, and density are not available in the sources retrieved .Scientific Research Applications

Environmental Monitoring

Occurrence of Preservatives and Antimicrobials in Japanese Rivers A study on the presence of various chemicals, including preservatives and antimicrobials, in river water reveals concerns about environmental contamination by domestic wastewater and industrial effluents. The detection of compounds like 2-phenoxyethanol and isopropylmethylphenol in river sites suggests the widespread environmental distribution of cosmetic and household detergent chemicals (Kimura et al., 2014).

Chemical Synthesis and Reactions

Reactions of Methylenebis with Trimethylaluminum Research into the reactions of methylenebis compounds with trimethylaluminum has led to the development of efficient catalysts for the ring-opening polymerization of lactones, showcasing the chemical versatility and synthetic utility of such compounds (Chen et al., 2001).

Biological Activities

Anti-inflammatory Activities of Eucommia ulmoides Oliv. Compounds A study on the tender leaves of Eucommia ulmoides Oliv. isolated new phenolic compounds and evaluated their anti-inflammatory effects, demonstrating the potential therapeutic applications of such compounds (Ren et al., 2021).

Material Science and Bioremediation

Bioremediation of Bisphenol A using Laccase from Fusarium Incarnatum Exploring the potential of laccase enzymes for the bioremediation of bisphenol A, a study demonstrated the efficiency of enzyme-based systems in degrading hydrophobic environmental pollutants, highlighting innovative approaches to environmental clean-up (Chhaya & Gupte, 2013).

Mechanism of Action

Future Directions

The future directions for “methyl 2-(2-isopropyl-5-methylphenoxy)propanoate” are not specified in the sources retrieved. Given its provision to early discovery researchers , it may be used in various research and development activities. Further studies and experiments could reveal more about its potential applications and properties.

properties

IUPAC Name |

methyl 2-(5-methyl-2-propan-2-ylphenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-9(2)12-7-6-10(3)8-13(12)17-11(4)14(15)16-5/h6-9,11H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGQRPUJGWFLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-ethyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5566289.png)

![N'-[4-(diethylamino)benzylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5566303.png)

![3-[2-(dimethylamino)ethyl]-8-[4-(methylthio)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5566305.png)

![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B5566309.png)

![1-(2-furyl)-2-[(3R*,4R*)-3-hydroxy-3-isopropyl-4-methylpyrrolidin-1-yl]-2-oxoethanone](/img/structure/B5566349.png)

![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5566364.png)

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)

![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)